molecular formula C18H16ClN3S B2443877 6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile CAS No. 889950-49-6

6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile

Cat. No. B2443877
CAS RN: 889950-49-6
M. Wt: 341.86
InChI Key: YDIQOOKRSFTDRO-UHFFFAOYSA-N
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Description

6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile is a useful research compound. Its molecular formula is C18H16ClN3S and its molecular weight is 341.86. The purity is usually 95%.
BenchChem offers high-quality 6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Properties

  • Microwave-Assisted Synthesis : This chemical has been involved in the microwave-assisted synthesis of novel benzo[b][1,8]-naphthyridine-3-carbonitriles, demonstrating a rapid and facile method for synthesizing derivatives (Singh & Singh, 2011).
  • Spectroscopic Analysis : It has been subject to spectroscopic investigations using FT-IR and FT-Raman techniques. These studies help in understanding its vibrational properties and molecular structure (Alzoman et al., 2015).
  • Chemical Reactivity and Applications : It serves as a precursor in the synthesis of various heterocyclic derivatives, indicating its utility in creating diverse chemical structures with potential pharmacological activities (Azab & Rady, 2012).

Potential Pharmacological Implications

  • Inhibitory Activity Against DHFR : Structural characterization suggests that derivatives of this compound may act as inhibitors against human dihydrofolate reductase (DHFR), an enzyme targeted in cancer therapies (Al-Wahaibi et al., 2021).
  • Neurotropic Activity : Some derivatives have been found to exhibit pronounced neurotropic properties, indicating potential applications in neurological therapies (Sirakanyan et al., 2018).

Advanced Chemical Synthesis Applications

  • One-Pot Stepwise Synthesis : This compound has been used in a palladium-catalyzed synthesis method, demonstrating its versatility in creating complex chemical structures (Kumar et al., 2017).
  • DFT Calculations and NLO Properties : The compound has been studied for amine-imine tautomerization and nonlinear optical (NLO) properties using density functional theory (DFT), highlighting its potential in material sciences and photonics (Wazzan & Safi, 2017).

properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3S/c19-15-3-1-12(2-4-15)11-23-18-14(10-20)9-16-17(21-18)13-5-7-22(16)8-6-13/h1-4,9,13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIQOOKRSFTDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C(C(=N3)SCC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile

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